molecular formula C9H13NO B091108 3-(Dimethylamino)-4-methylphenol CAS No. 119-31-3

3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108
CAS No.: 119-31-3
M. Wt: 151.21 g/mol
InChI Key: ZQFUXWBKBSWKON-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dimethylamino group and a methyl group attached to a benzene ring with a hydroxyl group

Scientific Research Applications

3-(Dimethylamino)-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)-4-methylphenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain crude this compound. This crude product is then treated with industrial liquid alkali, followed by extraction with toluene to remove by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be simple, safe, and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system. It may also interact with other enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-4-methylphenol is unique due to its specific structural features, such as the presence of both a dimethylamino group and a methyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(dimethylamino)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFUXWBKBSWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID0074847
Record name 3-(Dimethylamino)-4-methylphenol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor.
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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CAS No.

119-31-3
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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Record name 3-(Dimethylamino)-4-methylphenol
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Record name Phenol, 3-(dimethylamino)-4-methyl-
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Record name 3-Dimethylamino-p-cresol
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Record name 3-(Dimethylamino)-4-methylphenol
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Record name 3-(Dimethylamino)-4-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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